

Olfactory properties of 1,1-Dimethyl-3-phenylpropyl acetate vs linalyl acetate

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Compound of Interest

Compound Name: *1,1-Dimethyl-3-phenylpropyl acetate*

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A Comparative Olfactory Analysis: Linalyl Acetate vs. 3-Phenylpropyl Acetate

A comparative guide for researchers and professionals in drug development and sensory science, this document provides a detailed analysis of the olfactory properties of linalyl acetate and 3-phenylpropyl acetate. Due to the limited publicly available data on the specific olfactory characteristics of **1,1-Dimethyl-3-phenylpropyl acetate**, this guide presents a comparison with the structurally related and well-documented aroma compound, 3-phenylpropyl acetate.

This guide offers a side-by-side examination of the odor profiles, physicochemical properties, and available quantitative sensory data for these two important fragrance molecules. Detailed experimental methodologies for sensory analysis and a visualization of the olfactory signaling pathway are also provided to support further research and application in relevant fields.

Physicochemical and Olfactory Properties

A summary of the key physicochemical and olfactory properties of linalyl acetate and 3-phenylpropyl acetate is presented in the table below, allowing for a direct comparison of their characteristics.

Property	Linalyl Acetate	3-Phenylpropyl Acetate
IUPAC Name	3,7-Dimethylocta-1,6-dien-3-yl acetate	3-Phenylpropyl acetate
CAS Number	115-95-7[1]	122-72-5[2]
Molecular Formula	C ₁₂ H ₂₀ O ₂ [1]	C ₁₁ H ₁₄ O ₂ [3]
Molecular Weight	196.29 g/mol [1]	178.23 g/mol [3]
Odor Profile	Fresh, zesty, floral-citrus, reminiscent of bergamot and lavender, with fruity and green nuances.[3]	Sweet, balsamic, spicy, with floral and fruity notes, including hints of cinnamon, honey, and hay.[2]
Odor Type	Floral-Citrus-Herbaceous[1]	Balsamic, Spicy, Floral, Fruity
Odor Threshold	110.9 ng/L in air; 1 ppm[2]	Taste characteristics at 10 ppm: balsamic, floral, fruity, sappy, spicy and cinnamic with powdery nuances.[4]
Natural Occurrence	A principal component of essential oils of bergamot and lavender.[5]	Found in guava fruit.[2]
FEMA Number	2636[1]	2890[4][6]

Experimental Protocols

The determination of olfactory properties relies on standardized and rigorous experimental protocols. Below are methodologies for two key experimental techniques used in the sensory evaluation of fragrance compounds.

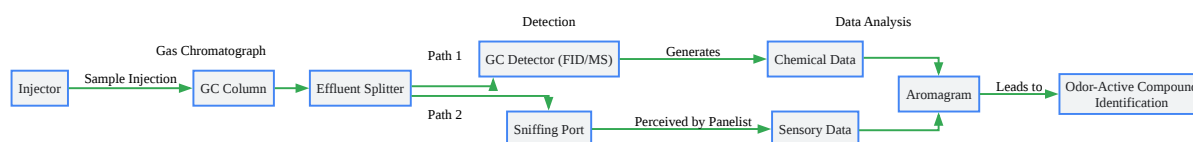
Gas Chromatography-Olfactometry (GC-O)

Gas Chromatography-Olfactometry (GC-O) is a powerful technique used to identify the specific volatile compounds in a sample that contribute to its overall aroma.

Objective: To separate and identify odor-active compounds in a sample.

Methodology:

- **Sample Preparation:** The fragrance compound (e.g., linalyl acetate or 3-phenylpropyl acetate) is diluted in an appropriate solvent (e.g., ethanol) to a suitable concentration.
- **Gas Chromatography (GC):** A small volume of the prepared sample is injected into a gas chromatograph. The GC separates the volatile compounds based on their boiling points and interactions with the stationary phase of the GC column.
- **Column Effluent Splitting:** At the end of the GC column, the effluent is split into two paths. One path leads to a standard GC detector (e.g., Flame Ionization Detector - FID or Mass Spectrometer - MS) for chemical identification and quantification. The other path is directed to a sniffing port.
- **Olfactory Detection:** A trained sensory panelist or a group of panelists sniffs the effluent from the sniffing port. As the separated compounds elute from the column, the panelist records the time, intensity, and a descriptor for each perceived odor.
- **Data Analysis:** The data from the GC detector and the sensory panel are combined to create an aromagram. This allows for the correlation of specific chemical compounds with their perceived odors.



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Figure 1: Experimental workflow for Gas Chromatography-Olfactometry (GC-O).

Determination of Odor Threshold

The odor threshold is the lowest concentration of a substance that can be detected by the human sense of smell.

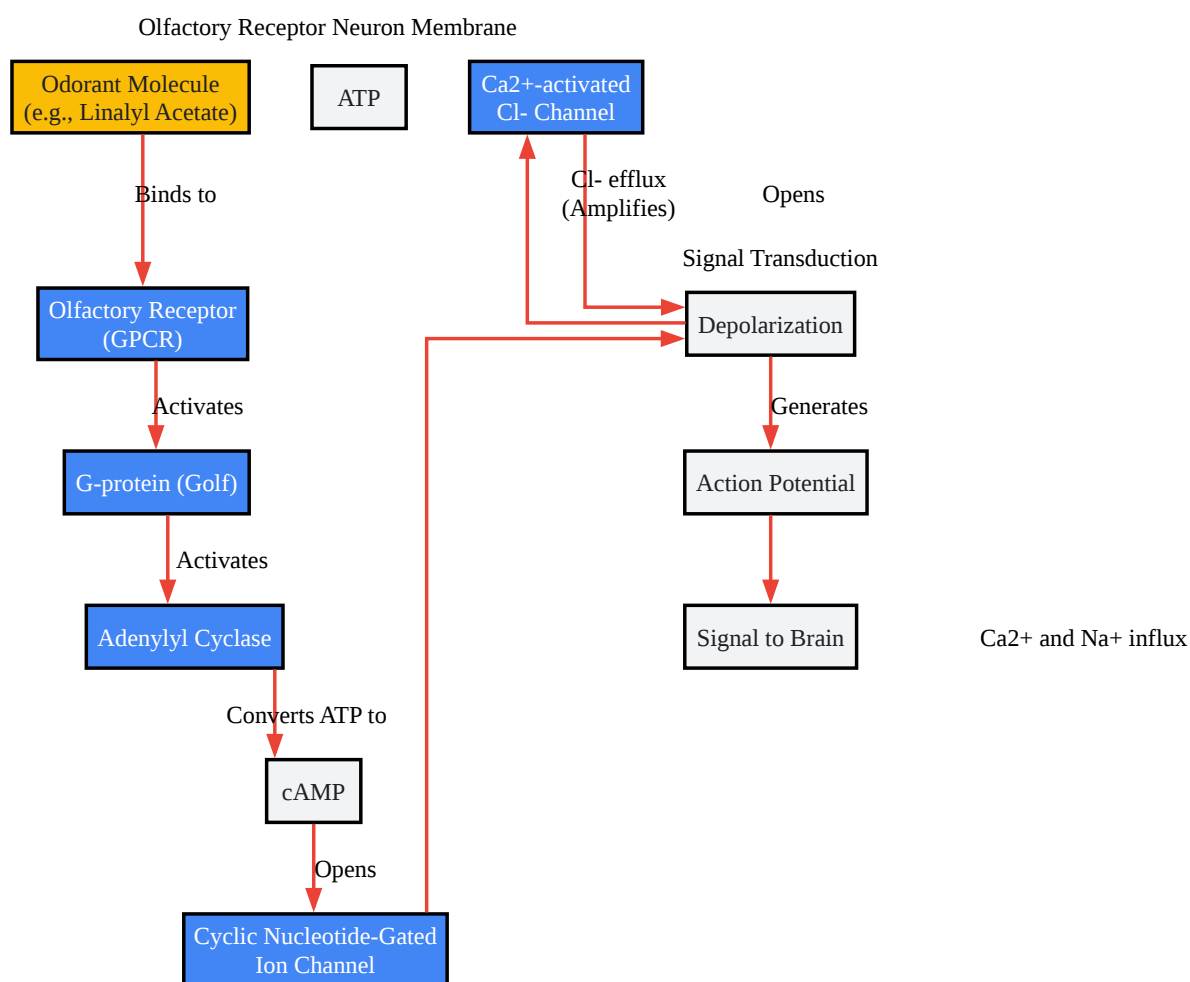
Objective: To determine the minimum concentration at which a fragrance compound can be perceived.

Methodology:

- **Panel Selection:** A panel of trained sensory assessors is selected. Panelists are typically screened for their olfactory acuity and ability to consistently describe odors.
- **Sample Preparation:** A series of dilutions of the fragrance compound in an odorless solvent (e.g., water or mineral oil) is prepared. The concentration range should span from well above the expected threshold to below it.
- **Presentation Method:** A forced-choice method, such as the three-alternative forced-choice (3-AFC) test, is commonly used. In each trial, the panelist is presented with three samples, two of which are blanks (solvent only) and one contains the diluted odorant. The panelist's task is to identify the sample that is different.
- **Ascending Concentration Series:** The samples are presented to the panelists in an ascending order of concentration.
- **Threshold Calculation:** The individual threshold for each panelist is typically defined as the concentration at which they can correctly identify the odorant in a certain percentage of trials (e.g., 50% or 75% correct). The group threshold is then calculated as the geometric mean of the individual thresholds.

Olfactory Signaling Pathway

The perception of odor begins with the interaction of odorant molecules with olfactory receptors in the nasal cavity. This interaction triggers a signaling cascade that results in the transmission of a neural signal to the brain.



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Figure 2: The olfactory signal transduction pathway.

The process begins when an odorant molecule, such as linalyl acetate, binds to a specific olfactory receptor, which is a G-protein coupled receptor (GPCR), on the surface of an olfactory receptor neuron. This binding activates the G-protein, which in turn activates adenylyl cyclase. This enzyme converts ATP into cyclic AMP (cAMP). The increase in intracellular cAMP opens cyclic nucleotide-gated ion channels, allowing an influx of calcium and sodium ions. This influx leads to the depolarization of the neuron's membrane. The initial depolarization is amplified by the opening of calcium-activated chloride channels. If the depolarization reaches a certain threshold, it generates an action potential that travels along the neuron's axon to the olfactory bulb in the brain, where the signal is further processed, leading to the perception of smell.

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